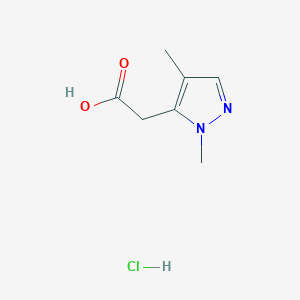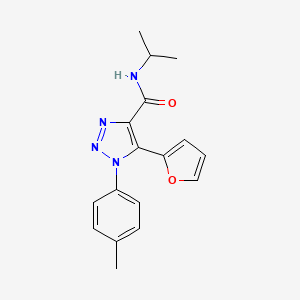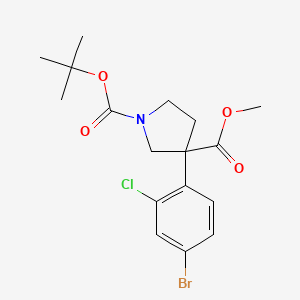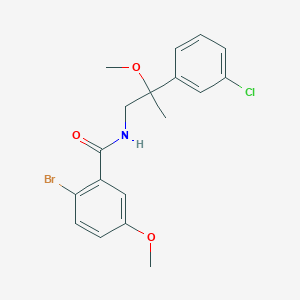
2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride is a pyrazole derivative, a class of compounds known for their diverse chemical properties and potential in various applications. Pyrazoles are heterocyclic aromatic compounds, featuring a 5-membered ring with two nitrogen atoms. This specific derivative includes a dimethylpyrazol group attached to an acetic acid, modified further with hydrochloride, suggesting its utility in synthesis and possibly as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of 4-alkoxychalcones in acetic acid containing concentrated hydrochloric acid, followed by the addition of hydrazine derivatives. This process typically results in the formation of pyrazoline compounds, which can exhibit fluorescent properties under ultraviolet irradiation (Hasan, Abbas, & Akhtar, 2011). Another synthetic pathway involves the reaction of acetophenone oximes with hydroxylamine hydrochloride, leading to the formation of pyrazol derivatives and their complexes (Sharma et al., 2020).
Molecular Structure Analysis
The molecular and crystal structures of pyrazole derivatives can be analyzed using X-ray crystallography, revealing the conformational isomerism and intermolecular interactions present in these compounds. For instance, studies have shown that non-polar interactions significantly contribute to the overall molecular structure stability in crystalline forms of pyrazole derivatives (Foces-Foces et al., 1996).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, including alkylation and ring closure, to generate a structurally diverse library of compounds. These reactions are facilitated by the presence of reactive functional groups, such as the dimethylamino group, which can participate in exchange reactions with other amines or azoles (Roman, 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including their fluorescent behavior and magnetic susceptibilities, can be influenced by their molecular structure and the presence of specific functional groups. For example, some pyrazole derivatives exhibit fluorescence in the blue region of the visible spectrum, a property that can be analyzed using UV-Vis and emission spectroscopy (Hasan, Abbas, & Akhtar, 2011).
Chemical Properties Analysis
The chemical behavior of pyrazole derivatives, such as their reactivity towards electrophilic reagents or participation in coordination chemistry, underscores their versatility. For instance, pyrazole derivatives can act as ligands in transition metal complexes, illustrating their potential in catalysis and materials science (Burzlaff et al., 2001).
Scientific Research Applications
Synthesis and Characterization
Research highlights the synthesis of compounds related to 2-(2,4-Dimethylpyrazol-3-yl)acetic acid; hydrochloride, focusing on generating fluorescent properties. For example, a series of 1,3,5-triaryl-2-pyrazolines were synthesized showing fluorescence in the blue region of the visible spectrum when irradiated with ultraviolet radiation. These findings demonstrate the compound's relevance in the development of fluorescent materials (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).
Applications in Material Science and Biochemistry
The compound's utility extends to material science, where its derivatives are used to explore the magnetic properties and crystal-stacking structures, contributing to the understanding of magnetic susceptibilities and behavior in crystalline forms (Guo-Ping Yong, Yiman Zhang, & Wenlong She, 2013).
In biochemistry, research into the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones demonstrates the compound's role in the development of molecules with potential pharmacological applications (M. Hogale, S. Shirke, & D. Kharade, 1995).
properties
IUPAC Name |
2-(2,4-dimethylpyrazol-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-4-8-9(2)6(5)3-7(10)11;/h4H,3H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILYHWIIXKULNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)



![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)



![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)